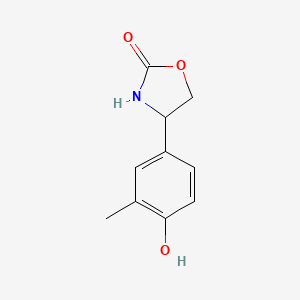![molecular formula C14H14BrF3N2 B13888969 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach utilizes a Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound often employ high-yielding, scalable processes. These methods may include the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. Additionally, the use of recyclable catalysts and solvent-free conditions can enhance the sustainability and efficiency of the production process .
化学反应分析
Types of Reactions
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl and trifluoromethyl groups.
Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, forming larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted imidazoles, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .
科学研究应用
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and catalysts .
作用机制
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. Additionally, the bromomethyl and trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and interaction with intracellular targets .
相似化合物的比较
Similar Compounds
2-[4-(Bromomethyl)phenyl]propionic Acid: Shares the bromomethylphenyl moiety but differs in the presence of a propionic acid group instead of the imidazole ring.
2-[4-(Bromomethyl)phenyl]-1-isopropylimidazole: Similar structure but lacks the trifluoromethyl group, which can affect its chemical properties and applications.
Uniqueness
The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other research applications .
属性
分子式 |
C14H14BrF3N2 |
|---|---|
分子量 |
347.17 g/mol |
IUPAC 名称 |
2-[4-(bromomethyl)phenyl]-1-propan-2-yl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C14H14BrF3N2/c1-9(2)20-8-12(14(16,17)18)19-13(20)11-5-3-10(7-15)4-6-11/h3-6,8-9H,7H2,1-2H3 |
InChI 键 |
KXUZHLJDOSSOHF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)CBr)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


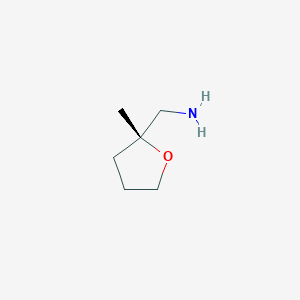
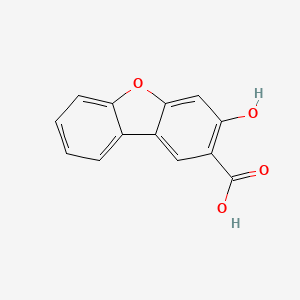

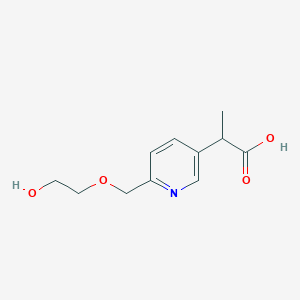
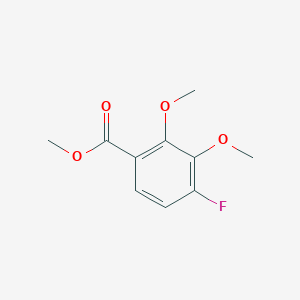
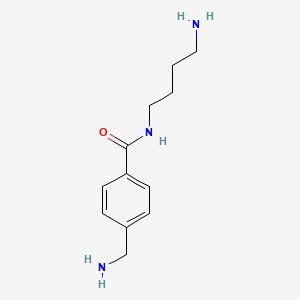


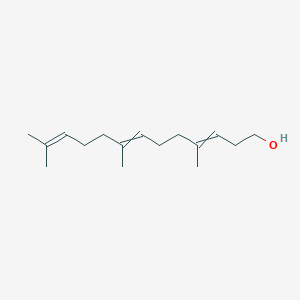

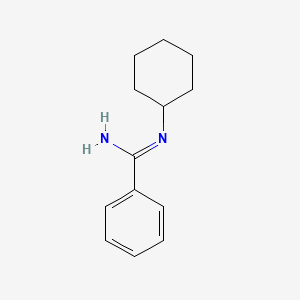
![(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)
